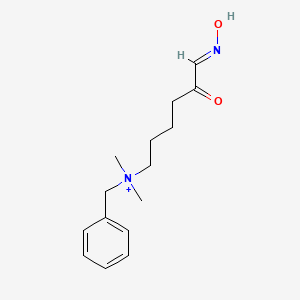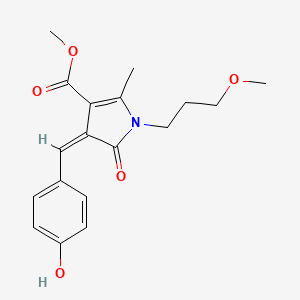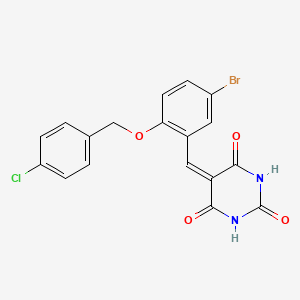![molecular formula C19H14ClIN2O5 B11644095 5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Reagents: Iodine and a suitable oxidizing agent (e.g., hydrogen peroxide)
- Conditions: Room temperature, under an inert atmosphere
Step 3: Formation of the Methoxy Intermediate
- Reagents: Methanol and a suitable acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux at elevated temperatures
Step 4: Final Coupling Reaction
- Reagents: The intermediates from steps 1-3, and a suitable coupling agent (e.g., dicyclohexylcarbodiimide)
- Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, including the introduction of the chlorophenyl, iodo, and methoxy groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
-
Step 1: Formation of the Chlorophenyl Intermediate
- Reagents: 4-chlorophenol, methanol, and a suitable base (e.g., sodium hydroxide)
- Conditions: Reflux at elevated temperatures
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Room temperature or slightly elevated temperatures
- Products: Oxidized derivatives with potential changes in functional groups
-
Reduction
- Reagents: Common reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Room temperature or slightly elevated temperatures
- Products: Reduced derivatives with potential changes in functional groups
-
Substitution
- Reagents: Various nucleophiles or electrophiles depending on the desired substitution
- Conditions: Room temperature or slightly elevated temperatures
- Products: Substituted derivatives with changes in the position or type of functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and nucleic acids, leading to changes in their structure and function. These interactions can affect various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- N-(4-CHLORO-2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-CHLOROPHENYL)-5-(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Uniqueness
The uniqueness of 5-({4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups. The presence of the chlorophenyl, iodo, and methoxy groups in a single molecule provides unique chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C19H14ClIN2O5 |
|---|---|
分子量 |
512.7 g/mol |
IUPAC名 |
5-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14ClIN2O5/c1-27-15-8-11(6-13-17(24)22-19(26)23-18(13)25)7-14(21)16(15)28-9-10-2-4-12(20)5-3-10/h2-8H,9H2,1H3,(H2,22,23,24,25,26) |
InChIキー |
RUBRKTIFLHKARB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)


![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)
![N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
![propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)

![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![(4E)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[4-(dimethylamino)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11644076.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
